molecular formula C9H10N4 B2834791 5-(4-ethylphenyl)-2H-tetrazole CAS No. 460363-76-2

5-(4-ethylphenyl)-2H-tetrazole

Cat. No.: B2834791
CAS No.: 460363-76-2
M. Wt: 174.207
InChI Key: GPUFQRODCMRUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethylphenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-2H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction of the tetrazole ring can yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Tetrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

5-(4-ethylphenyl)-2H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-2H-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-2H-tetrazole
  • 5-(4-methylphenyl)-2H-tetrazole
  • 5-(4-chlorophenyl)-2H-tetrazole

Uniqueness

5-(4-ethylphenyl)-2H-tetrazole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Properties

IUPAC Name

5-(4-ethylphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-7-3-5-8(6-4-7)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUFQRODCMRUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.